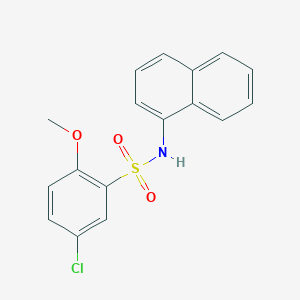![molecular formula C10H6N6 B229213 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B229213.png)
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene, also known as HATH, is a unique organic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene is not fully understood, but it is believed to involve its unique molecular structure, which allows it to interact with biological molecules in a specific and selective manner. 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has been shown to bind to various proteins and enzymes, altering their function and activity. This interaction may be responsible for the observed biochemical and physiological effects of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene.
Biochemical and Physiological Effects:
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. These effects are believed to be due to 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene's interactions with biological molecules, which alter their function and activity. 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has also been shown to have potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has several advantages for lab experiments, including its high purity, stability, and unique properties, such as high fluorescence and photostability. However, 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene also has some limitations, including its complex synthesis method and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene, including its potential applications in medicine, such as drug delivery and imaging, and its use as a biosensor for detecting biomolecules. Additionally, further studies are needed to fully understand the mechanism of action of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene and its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene is a complex process that involves several steps. The most common method for synthesizing 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene is through a cyclization reaction of a precursor compound, which involves the use of a strong acid catalyst. This process yields a highly pure form of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene, which can be used for various applications.
Wissenschaftliche Forschungsanwendungen
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has been extensively studied for its potential applications in various fields, including optoelectronics, catalysis, and biochemistry. In optoelectronics, 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has been shown to have unique optical properties, such as high fluorescence and photostability, making it a promising candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. In catalysis, 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has been used as a catalyst for various chemical reactions, including the synthesis of organic compounds and the degradation of pollutants. In biochemistry, 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Eigenschaften
Molekularformel |
C10H6N6 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene |
InChI |
InChI=1S/C10H6N6/c1-2-4-7-6(3-1)8-9(12-7)13-10-14-11-5-16(10)15-8/h1-5,15H |
InChI-Schlüssel |
PPOWNPGASNEOAB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC2=C3C(=NC4=NN=CN4N3)N=C2C=C1 |
SMILES |
C1=CC2=C3C(=NC4=NN=CN4N3)N=C2C=C1 |
Kanonische SMILES |
C1=CC2=C3C(=NC4=NN=CN4N3)N=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)

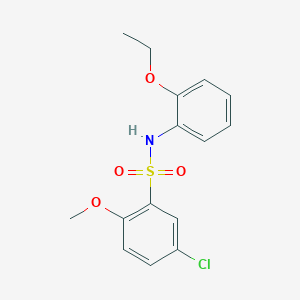
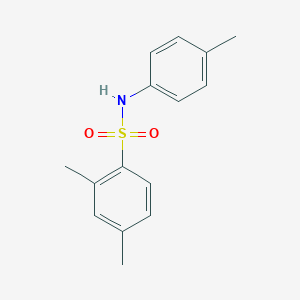

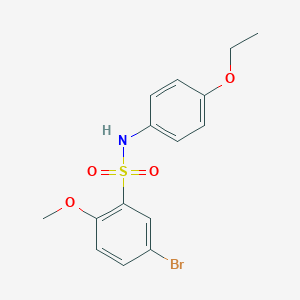

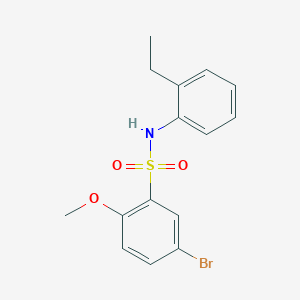
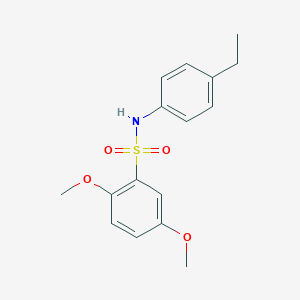
![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)


